

Technical Guide: The C₁₄H₁₃BrFN Scaffold

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Compound of Interest

Compound Name:	4-Bromo-N-(4-fluorobenzyl)-3-methylaniline
CAS No.:	1019487-46-7
Cat. No.:	B3341157

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2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine: A Critical Intermediate in Medicinal Chemistry[1][2] Executive Summary

This technical guide analyzes the chemical entity C₁₄H₁₃BrFN, specifically identified as 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine.[1] This molecule represents a privileged "halo-alkyl-pyridine" scaffold, serving as a pivotal electrophilic intermediate in the synthesis of histamine H1 antagonists (pheniramine analogues) and serotonin reuptake inhibitors (SSRIs). [2][1]

For researchers in drug discovery, this bromide is not merely a precursor; it is a branch point. Its secondary benzylic bromide moiety allows for divergent synthesis: nucleophilic substitution yields bioactive amines (antihistamines), while elimination yields styryl-pyridines (Zimelidine-class antidepressants).[2][1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The C₁₄H₁₃BrFN scaffold is defined by a propyl backbone linking a pyridine ring and a 4-fluorophenyl group, with a reactive bromine atom at the benzylic position. This specific halogenation pattern activates the molecule for

and

transformations.[2]

Table 1: Physicochemical Specifications

Property	Specification	Technical Note
IUPAC Name	2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine	Primary isomer of interest.[2][1]
Formula		Halogenated propyl-pyridine derivative.[2][1]
Molecular Weight	294.16 g/mol	Suitable for fragment-based drug discovery.[2][1]
Exact Mass	293.02 g/mol	Monoisotopic mass for MS calibration.[2]
Physical State	Viscous Oil / Low-melting Solid	Tendency to crystallize slowly; often handled as oil.[2][1]
Reactivity Class	Secondary Benzylic Halide	High electrophilicity; prone to hydrolysis.[2]
LogP (Calc)	-3.9	Lipophilic; requires non-polar solvents (DCM, Toluene).[2]

Part 2: Synthetic Utility & Mechanism[1][2][3]

The utility of C₁₄H₁₃BrFN lies in the lability of the C-Br bond. The bromine is attached to a carbon that is both secondary and benzylic (stabilized by the fluorophenyl ring), making it an exceptional electrophile.[1]

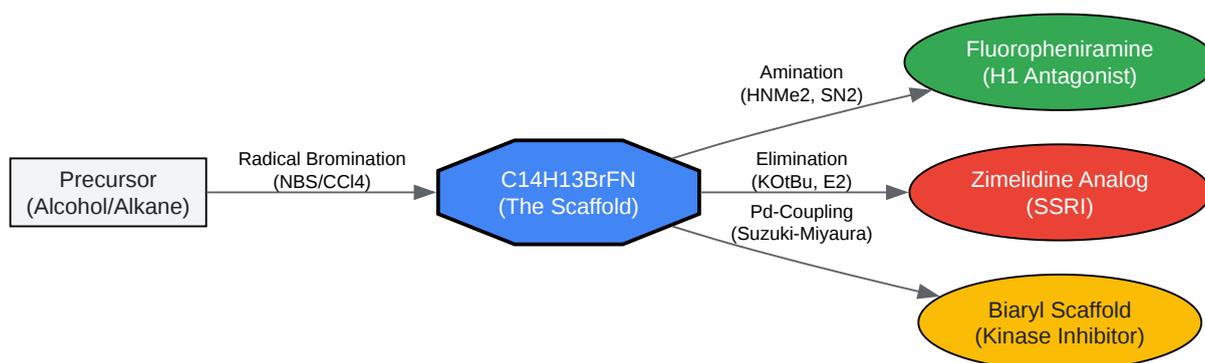
Mechanistic Pathways[1][3][4][5]

- Nucleophilic Substitution (
): Primary application.[2] Reaction with secondary amines (e.g., dimethylamine) displaces the bromide to form the tertiary amine pharmacophore found in Fluoropheniramine.[1]
- Elimination (

): Under strong basic conditions (e.g., KOtBu), the molecule undergoes dehydrohalogenation to form the alkene, a precursor to Zimelidine analogues.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how C₁₄H₁₃BrFN serves as a central hub in the synthesis of multiple drug classes.



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Figure 1: Divergent synthetic utility of the C₁₄H₁₃BrFN scaffold. The secondary bromide allows access to three distinct pharmacological classes.

Part 3: Experimental Protocol (Amination)

Objective: Synthesis of the fluoropheniramine-class amine via nucleophilic substitution of C₁₄H₁₃BrFN.

Safety Warning: C₁₄H₁₃BrFN is a potent alkylating agent and a probable lachrymator.[2] All operations must be performed in a fume hood.

Reagents

- Substrate: C₁₄H₁₃BrFN (1.0 eq)[2][1]
- Nucleophile: Dimethylamine (2.0 M in THF, 3.0 eq)[2][1]

- Base: Potassium Carbonate (, anhydrous, 2.0 eq)[1]
- Solvent: Acetonitrile (ACN) or DMF (Dry)[2][1]

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve C14H13BrFN (294 mg, 1.0 mmol) in anhydrous ACN (5 mL).
- Addition: Add anhydrous (276 mg, 2.0 mmol) to the solution.
- Nucleophile Introduction: Cool the mixture to 0°C. Dropwise add Dimethylamine solution (1.5 mL, 3.0 mmol).
 - Expert Insight: Cooling is critical.[2] The reaction is exothermic, and higher temperatures promote the elimination side-product (alkene).[2][1]
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2][1] The starting bromide () should disappear, and a polar spot (amine) should appear at the baseline (or with triethylamine modifier).[2][1]
- Workup:
 - Dilute with water (20 mL) and extract with Ethyl Acetate (mL).[2][1]
 - Wash combined organics with brine.[2]
 - Dry over and concentrate in vacuo.

- Purification: The crude oil is often pure enough for the next step.^[2] If necessary, purify via flash chromatography (DCM/MeOH 95:5).^[1]

Part 4: Quality Control & Validation

To ensure the integrity of the C₁₄H₁₃BrFN scaffold before use, the following analytical checkpoints are mandatory.

1. ¹H NMR Validation

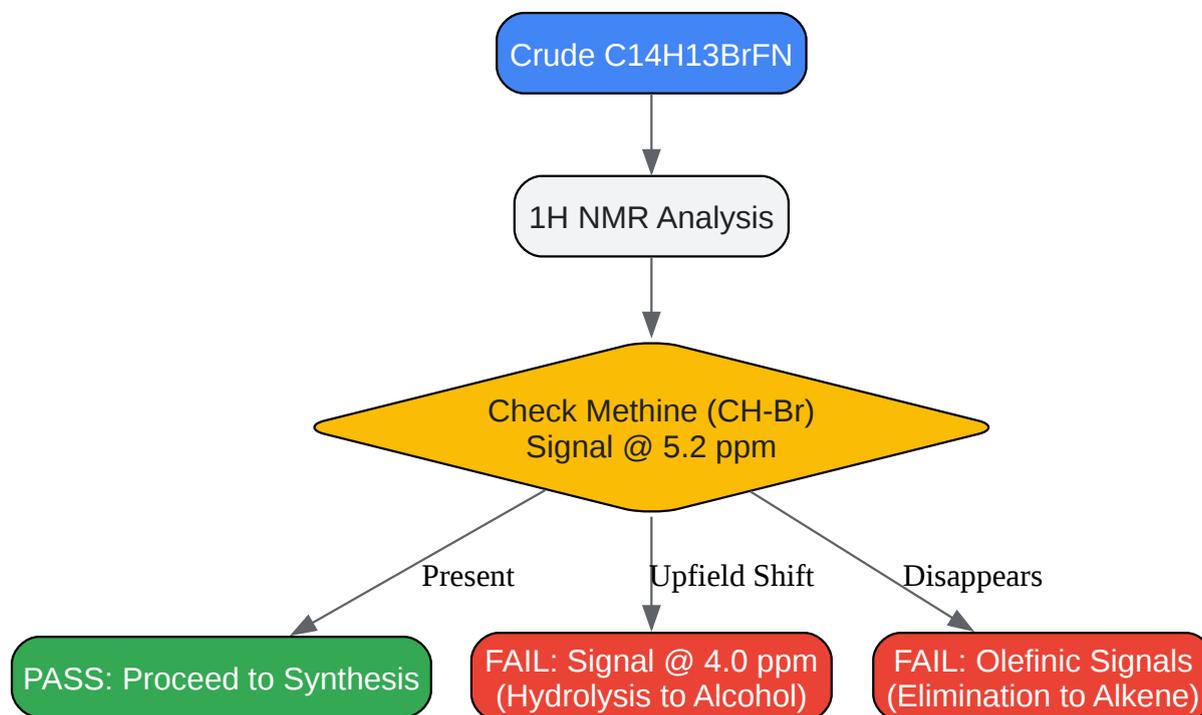
The methine proton attached to the bromide is the diagnostic signal.

- Expected Signal: A doublet (or dd) around 5.1 – 5.4 ppm.^[2]
- Failure Mode: If this signal shifts upfield to ~4.0 ppm, hydrolysis to the alcohol has occurred. If it disappears and olefinic protons appear (6.0–7.0 ppm), elimination has occurred.^[2]

2. Mass Spectrometry (LC-MS)^[2]^[1]

- Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (and).^[2]^[1]
- M+H: Peaks at 294.0 and 296.0 m/z.
- Note: In ESI+, the labile bromide may fall off, showing a dominant carbocation peak at m/z ~214.^[2]^[1]

Visualization: QC Logic Flow



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Figure 2: Quality Control decision tree for validating scaffold integrity.

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